N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of the compound N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it allows for selective targeting of tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the growth of tumor cells is significantly inhibited .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to cell growth arrest at the G0-G1 stage , preventing the cells from entering the S phase and thus halting DNA replication . This can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the bioavailability of the compound .
Result of Action
The result of this compound’s action is significant inhibition of tumor cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, leading to apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been found to exhibit inhibitory activities against certain enzymes, particularly CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a key enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation . This compound interacts with the active site of CDK2, forming essential hydrogen bonds with specific amino acids such as Leu83 .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of CDK2 . Molecular docking simulations have confirmed the good fit of this compound into the CDK2 active site . This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities and inhibitory effects on CDK2 are significant .
Metabolic Pathways
Given its inhibitory activity against CDK2, it is likely to influence pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a cyclopentylamine and a thiol-containing acetamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives
Scientific Research Applications
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-4-yl)thio)acetamide: Similar structure but with an additional triazole ring, which may enhance its binding affinity and selectivity for certain targets.
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which may affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features that confer its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(22-13-6-4-5-7-13)11-25-18-15-10-21-23(17(15)19-12-20-18)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPORAQQOQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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